3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)aniline
CAS No.: 1154709-64-4
Cat. No.: VC3425656
Molecular Formula: C11H11N3O
Molecular Weight: 201.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1154709-64-4 |
|---|---|
| Molecular Formula | C11H11N3O |
| Molecular Weight | 201.22 g/mol |
| IUPAC Name | 3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)aniline |
| Standard InChI | InChI=1S/C11H11N3O/c12-9-3-1-2-8(6-9)10-13-11(15-14-10)7-4-5-7/h1-3,6-7H,4-5,12H2 |
| Standard InChI Key | JDJSUDGVNKNTBR-UHFFFAOYSA-N |
| SMILES | C1CC1C2=NC(=NO2)C3=CC(=CC=C3)N |
| Canonical SMILES | C1CC1C2=NC(=NO2)C3=CC(=CC=C3)N |
Introduction
3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)aniline is a chemical compound that combines a cyclopropyl group with an oxadiazole ring attached to an aniline moiety. This compound is of interest in various chemical and pharmaceutical applications due to its unique structural features.
Synthesis and Preparation
While specific synthesis methods for 3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)aniline are not detailed in the available literature, compounds with similar structures often involve reactions that form the oxadiazole ring followed by attachment to the aniline moiety. Common methods include condensation reactions and cyclization processes.
Comparison with Similar Compounds
Storage and Handling
Given the limited availability of detailed research findings specifically on 3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)aniline, further studies are needed to fully explore its potential applications and properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume